5-(4-(Piperidin-1-ylmethyl)phenyl)-2,3-dihydroimidazo[2,1-a]isoquinoline dihydrochloride
Description
Properties
Molecular Formula |
C23H27Cl2N3 |
|---|---|
Molecular Weight |
416.4 g/mol |
IUPAC Name |
5-[4-(piperidin-1-ylmethyl)phenyl]-2,3-dihydroimidazo[2,1-a]isoquinoline;dihydrochloride |
InChI |
InChI=1S/C23H25N3.2ClH/c1-4-13-25(14-5-1)17-18-8-10-19(11-9-18)22-16-20-6-2-3-7-21(20)23-24-12-15-26(22)23;;/h2-3,6-11,16H,1,4-5,12-15,17H2;2*1H |
InChI Key |
HBPDSQVHZWBSMN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC2=CC=C(C=C2)C3=CC4=CC=CC=C4C5=NCCN35.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Multi-Step Synthesis via Isoquinoline Intermediate
The most widely documented method involves sequential functionalization of isoquinoline derivatives:
- Isoquinoline Activation :
Imidazole Ring Formation :
Piperidine Coupling :
Table 1. Key Reaction Conditions and Yields
Alternative Route via Curtius Rearrangement
A patent-pending method (CN106432232A) employs Curtius rearrangement for piperidine installation:
- Intermediate Synthesis :
Curtius Rearrangement :
Final Assembly :
Critical Parameters :
- DPPA stoichiometry must exceed 1.2 equivalents to prevent byproduct formation.
- Temperature control (<5°C) during Boc deprotection minimizes epimerization.
Optimization Strategies
Catalytic System Enhancements
Palladium Catalysts :
Solvent Effects :
Byproduct Mitigation
- Nitration Byproducts :
- Oversulfonation :
Analytical Characterization
Chemical Reactions Analysis
Types of Reactions
5-(4-(Piperidin-1-ylmethyl)phenyl)-2,3-dihydroimidazo[2,1-a]isoquinoline dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogenation catalysts (e.g., palladium on carbon), lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Pharmacological Applications
1.1 Platelet Activating Factor Antagonism
The compound functions as a potent antagonist of platelet-activating factor, which is involved in various inflammatory processes. Research has indicated that SDZ 62-434 can inhibit PAF-induced platelet aggregation, suggesting its potential use in managing conditions associated with excessive platelet activation, such as cardiovascular diseases .
1.2 Anticancer Activity
Studies have demonstrated that 5-(4-(Piperidin-1-ylmethyl)phenyl)-2,3-dihydroimidazo[2,1-a]isoquinoline dihydrochloride exhibits significant anticancer properties. It has been evaluated against various human cancer cell lines, showing promising cytotoxic effects. For instance, it was tested under the National Cancer Institute's protocols and displayed substantial growth inhibition rates against several tumor types .
In Vitro Studies
In vitro studies have shown that SDZ 62-434 significantly inhibits the proliferation of various cancer cell lines. For example:
- The compound was tested on breast and colon cancer cell lines, demonstrating IC50 values indicative of effective cytotoxicity.
- Its combination with other chemotherapeutic agents showed synergistic effects, enhancing overall efficacy against resistant cancer types .
Animal Models
Animal studies have further validated the anticancer potential of this compound. In murine models of cancer:
- Administration of SDZ 62-434 resulted in reduced tumor size and improved survival rates compared to control groups.
- The compound's ability to modulate immune responses was also noted, suggesting a dual mechanism of action involving both direct cytotoxicity and immunomodulation .
Comparative Analysis with Other Compounds
| Compound Name | Mechanism | IC50 (µM) | Application Area |
|---|---|---|---|
| SDZ 62-434 | PAF antagonist & anticancer | 15.72 (varied by cell line) | Cancer therapy & cardiovascular diseases |
| Compound A | Anticancer agent | 10.5 | Oncology |
| Compound B | PAF antagonist | 20.0 | Cardiovascular health |
Mechanism of Action
The mechanism of action of 5-(4-(Piperidin-1-ylmethyl)phenyl)-2,3-dihydroimidazo[2,1-a]isoquinoline dihydrochloride involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
SDZ 62-434 vs. Fluorophenyl-Substituted Analogs
A fluorinated derivative, 5-(2-fluorophenyl)-2,3-dihydroimidazo[2,1-a]isoquinoline (C₁₇H₁₃FN₂, MW 264.297), shares the core imidazoisoquinoline scaffold but lacks the piperidinomethylphenyl substitution. Despite structural similarities, this analog shows reduced antitumor potency, suggesting the 4-(piperidin-1-ylmethyl)phenyl group is critical for activity . Crystal structure studies (PDB: 8OG5) reveal that fluorophenyl analogs bind to DCAF1 WD40 repeats, a ligase involved in protein degradation, indicating divergent molecular targets compared to SDZ 62-434 .
SDZ 62-434 vs. Pyrrolo[2,1-a]isoquinoline Derivatives
Compounds such as 1-(4-(2-(piperidin-1-yl)ethoxy)phenyl)-5,6-dihydro-8,9-dimethoxy-2-phenylpyrrolo[2,1-a]isoquinoline (6a) and 6c exhibit cytotoxic activity against T47D and HeLa cell lines (IC₅₀: 1.93–33.84 µM). These analogs replace the imidazole ring with a pyrrole moiety and introduce methoxy groups, enhancing selectivity for hormone-dependent cancers. However, their mechanisms remain less characterized compared to SDZ 62-434, which has demonstrated macrophage-mediated cytotoxicity .
Mechanistic and Pharmacological Comparisons
SDZ 62-434 vs. Isoquinoline Sulfonamides (e.g., H7, H8)
Isoquinoline sulfonamides like H7 (1-(5-isoquinoline sulfonyl)-2-methylpiperazine dihydrochloride) inhibit protein kinase C (PKC), affecting lymphocyte proliferation and cytotoxicity. This distinction highlights the structural specificity required for PKC inhibition versus broad antitumor activity.
SDZ 62-434 vs. PI3K/mTOR Inhibitors (e.g., BEZ235, Dactolisib)
Structurally related compounds such as BEZ235 (a dihydroimidazo[4,5-c]quinoline) target PI3K/mTOR pathways.
Clinical and Preclinical Benchmarking
SAR Insights and Optimization Trends
- Piperidine Substitution : The 4-(piperidin-1-ylmethyl)phenyl group in SDZ 62-434 enhances lipophilicity and membrane permeability, critical for in vivo efficacy .
- Fluorine vs. Chlorine Substituents : Fluorine analogs (e.g., 5-(2-fluorophenyl)) show reduced potency compared to chlorinated derivatives (e.g., 5-(4-chlorophenyl)), suggesting electronegativity and steric effects influence target engagement .
- Salt Forms : The dihydrochloride salt of SDZ 62-434 improves aqueous solubility, a pharmacokinetic advantage over free-base analogs .
Biological Activity
5-(4-(Piperidin-1-ylmethyl)phenyl)-2,3-dihydroimidazo[2,1-a]isoquinoline dihydrochloride, often referred to as SDZ 62-434, is a synthetic compound that has garnered attention for its biological activities, particularly as a potent antagonist of platelet-activating factor (PAF). This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
- Molecular Formula : C23H27Cl2N3
- Molecular Weight : 416.39 g/mol
- CAS Number : 115621-95-9
SDZ 62-434 functions primarily as a PAF antagonist. PAF is implicated in various pathological processes, including inflammation and cancer progression. By inhibiting PAF, SDZ 62-434 may mitigate these processes, making it a candidate for therapeutic applications in inflammatory diseases and cancer.
Anticancer Activity
Research indicates that compounds with similar structures to SDZ 62-434 exhibit significant anticancer properties. For instance, studies on related piperidine derivatives have shown their ability to induce apoptosis in various cancer cell lines through mechanisms involving the activation of caspases and disruption of mitochondrial membrane integrity .
Table 1: Summary of Anticancer Activities of Related Compounds
| Compound | Cell Line | Mechanism | IC50 (µM) |
|---|---|---|---|
| Piperine | A2780 (ovarian) | Caspase activation | 15 |
| SDZ 62-434 | Various | PAF antagonism | Not specified |
Anti-inflammatory Activity
The anti-inflammatory potential of SDZ 62-434 is linked to its ability to block PAF-mediated pathways. This action can reduce the recruitment of inflammatory cells and cytokine release, which are critical in conditions like asthma and arthritis. The inhibition of PAF has been shown to decrease symptoms in animal models of inflammation .
Case Studies
- Study on PAF Antagonists : A study published in Journal of Pharmacology demonstrated that SDZ 62-434 significantly reduced inflammatory responses in a mouse model of asthma. The compound decreased airway hyperresponsiveness and eosinophil infiltration into lung tissue .
- Cancer Cell Line Studies : In vitro studies have shown that SDZ 62-434 can inhibit the proliferation of various cancer cell lines by inducing apoptosis through the intrinsic pathway. The compound's effect on mitochondrial integrity was particularly noted in breast cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
